Butyl ethyl sulfide
Overview
Description
Butyl ethyl sulfide is a type of organic compound that falls under the category of sulfides . Sulfides are the sulfur analogs of ethers, similar to how thiols are the sulfur analogs of alcohols . You can replace the oxygen atom of an alcohol with a sulfur atom to make a thiol; similarly, you can replace the oxygen atom in an ether with S to make the corresponding alkyl sulfide .
Synthesis Analysis
The synthesis of sulfides like Butyl ethyl sulfide often involves the reaction of a thiolate anion with an alkyl halide . This process can be represented by an equation showing how a sulfide may be prepared by the reaction of a thiolate anion on an alkyl halide .Molecular Structure Analysis
The molecular structure of Butyl ethyl sulfide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure .Chemical Reactions Analysis
Sulfides, such as Butyl ethyl sulfide, can undergo various chemical reactions. For instance, they can be prepared by the reaction of a thiolate anion on an alkyl halide . Additionally, they can undergo interconversion between thiols and disulfides .Scientific Research Applications
Phase Change Data Utilization
Butyl ethyl sulfide has been studied for its thermodynamic properties, particularly phase change data. The boiling point of Butyl ethyl sulfide is reported to be 406.8 K . This data is crucial for determining the conditions under which Butyl ethyl sulfide can be used in chemical processes, especially those involving phase transitions.
Gas Chromatography
In analytical chemistry, Butyl ethyl sulfide’s interaction with gas chromatography columns has been documented. It serves as a reference compound for retention indices and helps in the identification and quantification of compounds in complex mixtures .
Deep Eutectic Solvents
Butyl ethyl sulfide may find application in the formation of deep eutectic solvents (DESs). DESs are alternatives to traditional solvents and have applications in biocatalysis, where they can enhance enzyme stability and activity .
Sulfide Synthesis
As a thioether, Butyl ethyl sulfide is involved in the synthesis of more complex sulfides. These compounds have various applications, including as ligands in coordination chemistry and as intermediates in pharmaceutical synthesis .
Environmental Studies
Butyl ethyl sulfide’s environmental fate and transport can be studied to understand its behavior in the environment. This includes its degradation products, interaction with soil and water, and potential impact on ecosystems.
Each of these applications leverages the unique chemical properties of Butyl ethyl sulfide, demonstrating the compound’s versatility in scientific research and industrial applications. The information provided here is based on the current understanding and reported data as of my last update in 2021, supplemented by recent search results . For the most current and detailed information, consulting specialized databases and recent publications would be beneficial.
Mechanism of Action
Target of Action
Butyl ethyl sulfide, also known as n-Butyl Ethyl Sulfide, is a type of organic compound that belongs to the class of sulfides . Sulfides are known to react with primary alkyl halides through an S N 2 mechanism to give ternary sulfonium ions . This suggests that the primary targets of Butyl ethyl sulfide could be primary alkyl halides.
Mode of Action
The interaction of Butyl ethyl sulfide with its targets involves a nucleophilic substitution reaction . In this process, Butyl ethyl sulfide, acting as a nucleophile, attacks the electrophilic carbon in the alkyl halides, leading to the formation of a new bond and the expulsion of the halide ion . This reaction is facilitated by the greater nucleophilicity of sulfur compared to oxygen .
Biochemical Pathways
The biochemical pathways affected by Butyl ethyl sulfide are primarily those involving alkyl halides. The reaction of Butyl ethyl sulfide with alkyl halides can lead to the formation of new compounds, such as sulfonium ions . These ions can further participate in various biochemical reactions, affecting downstream pathways.
Safety and Hazards
Future Directions
The future directions for the study and use of Butyl ethyl sulfide could involve further exploration of its synthesis, chemical reactions, and potential applications. Recent advances in the synthesis of sulfides, sulfoxides, and sulfones from non-halide substrates involving C-S bond construction could provide new insights and opportunities .
properties
IUPAC Name |
1-ethylsulfanylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIRSLHMKBUGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862340 | |
Record name | 1-(Ethylsulfanyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl ethyl sulfide | |
CAS RN |
638-46-0, 5008-72-0 | |
Record name | Butyl ethyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylthio)butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl ethyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Ethylsulfanyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethylsulfanyl)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL ETHYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RYB65Z11E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary fragmentation pathways observed in Butyl Ethyl Sulfide upon electron ionization?
A1: [] The fragmentation of Butyl Ethyl Sulfide after electron ionization is primarily driven by the formation of an ion-neutral complex, specifically [RSH . methylcyclopropane]+. This complex further decomposes to yield various fragment ions. Extensive isotopic labeling experiments and collision-activated dissociation studies were conducted to confirm this mechanism.
Q2: How does the structure of Butyl Ethyl Sulfide influence its fragmentation pattern compared to other dialkyl sulfides?
A2: [] While the provided research focuses on the fragmentation of both Butyl Methyl Sulfide and Butyl Ethyl Sulfide, it highlights that the presence of the ethyl group in Butyl Ethyl Sulfide leads to a distinct fragmentation pathway involving the formation of a methylcyclopropane moiety within the ion-neutral complex. This suggests that the size and branching of the alkyl chains directly influence the specific fragmentation channels observed in dialkyl sulfides.
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